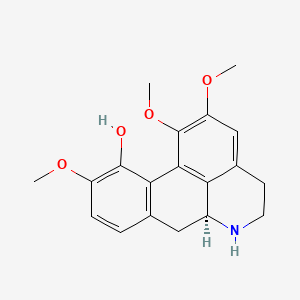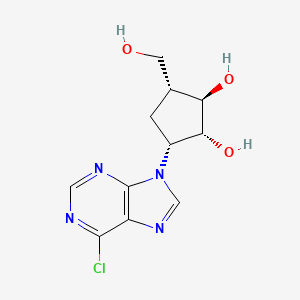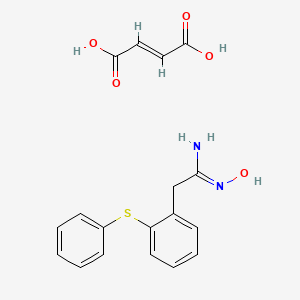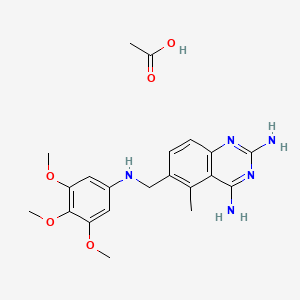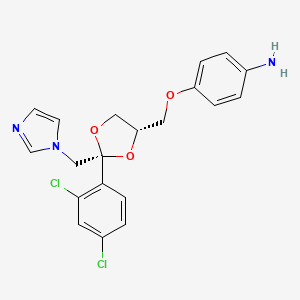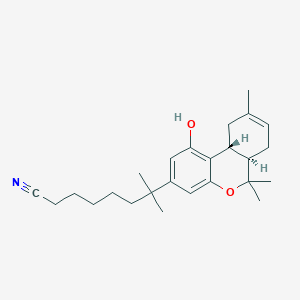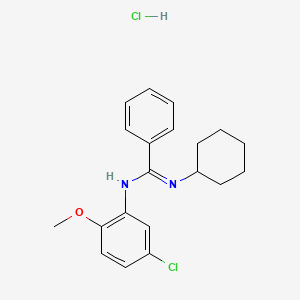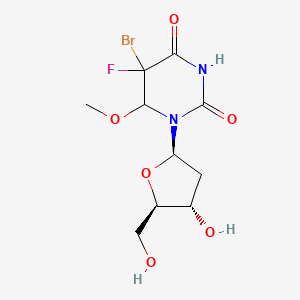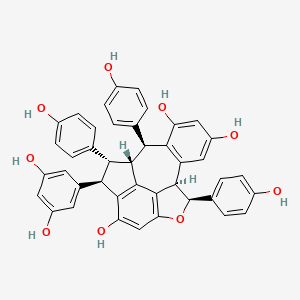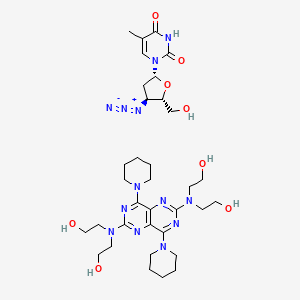
Pantothenamide monoethanolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pantothenamide monoethanolamide is a derivative of pantothenic acid (vitamin B5). It belongs to the class of pantothenamides, which are analogues of pantetheine. These compounds have garnered significant interest due to their potential applications in various fields, including medicine and biology. This compound, in particular, has shown promise as an inhibitor of certain biological pathways, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pantothenamide monoethanolamide typically involves the reaction of pantothenic acid with monoethanolamine. The process can be carried out under mild conditions, often using a coupling agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Pantothenamide monoethanolamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been shown to inhibit the growth of certain bacteria and parasites by interfering with their metabolic pathways.
Industry: Its derivatives are being explored for use in the development of new antibiotics.
Wirkmechanismus
Pantothenamide monoethanolamide exerts its effects by targeting specific enzymes involved in the biosynthesis of coenzyme A (CoA). It inhibits pantothenate kinase, the first enzyme in the CoA biosynthesis pathway, thereby disrupting the production of CoA. This inhibition leads to a decrease in the availability of CoA, which is essential for various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
N-pentylpantothenamide: Another pantothenamide with antibacterial activity.
N-heptylpantothenamide: Known for its activity against Gram-positive bacteria.
Uniqueness: Pantothenamide monoethanolamide is unique due to its specific inhibition of pantothenate kinase and its potential as an antimalarial agent. Unlike other pantothenamides, it has shown enhanced stability and potency under certain conditions, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
17968-81-9 |
|---|---|
Molekularformel |
C11H22N2O5 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
(2R)-2,4-dihydroxy-N-[3-(2-hydroxyethylamino)-3-oxopropyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C11H22N2O5/c1-11(2,7-15)9(17)10(18)13-4-3-8(16)12-5-6-14/h9,14-15,17H,3-7H2,1-2H3,(H,12,16)(H,13,18)/t9-/m0/s1 |
InChI-Schlüssel |
GHNDUMIFUDKMSF-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCO)O |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


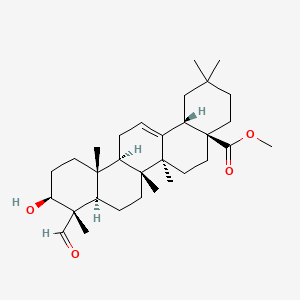
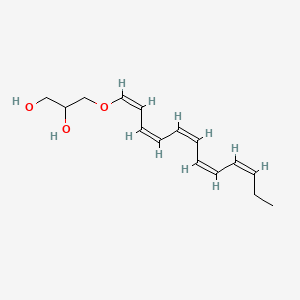
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
